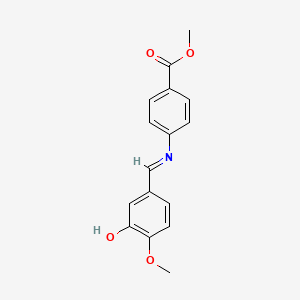![molecular formula C8H14N2O2 B14806866 Endo-8-azabicyclo[3.2.1]octan-3-yl carbamate](/img/structure/B14806866.png)
Endo-8-azabicyclo[3.2.1]octan-3-yl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Endo-8-azabicyclo[3.2.1]octan-3-yl carbamate is a chemical compound that belongs to the family of tropane alkaloids.
Preparation Methods
The synthesis of Endo-8-azabicyclo[3.2.1]octan-3-yl carbamate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various synthetic routes, including the use of acyclic starting materials that contain the required stereochemical information . One common method involves the addition of butanedial with isopropylamine hydrochloride and acetonedicarboxylic acid in the presence of sodium acetate, followed by hydrogenation using an active nickel catalyst .
Chemical Reactions Analysis
Endo-8-azabicyclo[3.2.1]octan-3-yl carbamate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Endo-8-azabicyclo[3.2.1]octan-3-yl carbamate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various tropane derivatives. In biology and medicine, it has been studied for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders such as Parkinson’s disease, depression, and schizophrenia . Additionally, it has applications in the industrial sector, where it is used in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of Endo-8-azabicyclo[3.2.1]octan-3-yl carbamate involves its interaction with specific molecular targets and pathways. While the exact mechanism is still under investigation, it is believed to exert its effects by modulating neurotransmitter systems in the brain, particularly those involving dopamine and acetylcholine .
Comparison with Similar Compounds
Endo-8-azabicyclo[3.2.1]octan-3-yl carbamate is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include tropine, tropanol, and 8-methyl-8-azabicyclo[3.2.1]octan-3-ol . These compounds share the 8-azabicyclo[3.2.1]octane core but differ in their functional groups and specific biological activities .
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl] carbamate |
InChI |
InChI=1S/C8H14N2O2/c9-8(11)12-7-3-5-1-2-6(4-7)10-5/h5-7,10H,1-4H2,(H2,9,11)/t5-,6+,7? |
InChI Key |
KUDWWJIKAKCSPN-MEKDEQNOSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)OC(=O)N |
Canonical SMILES |
C1CC2CC(CC1N2)OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


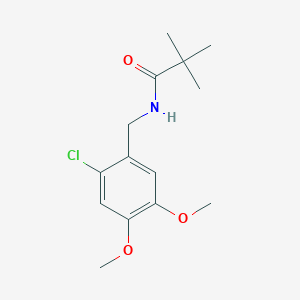
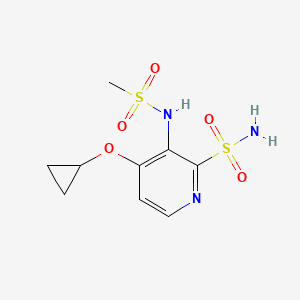
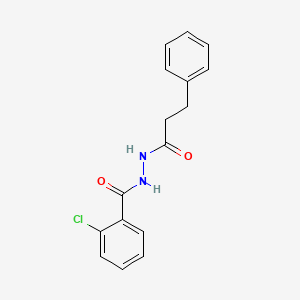
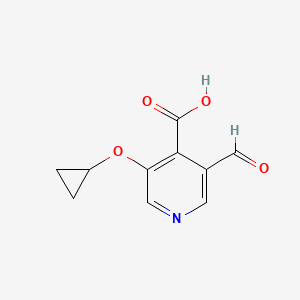
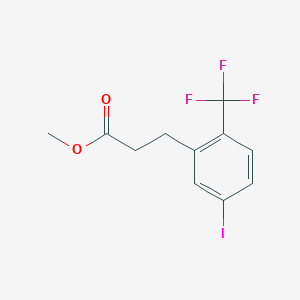
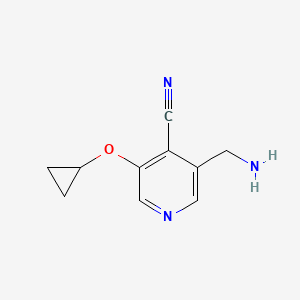
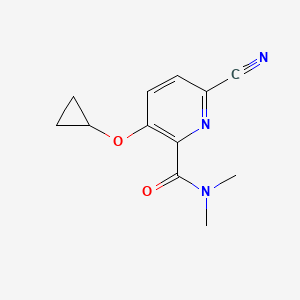
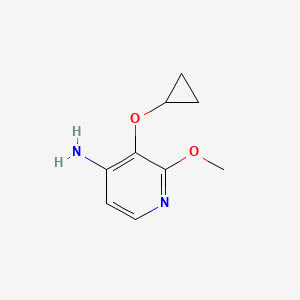
![(R,R,2S)--Methoxy--methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide](/img/structure/B14806822.png)
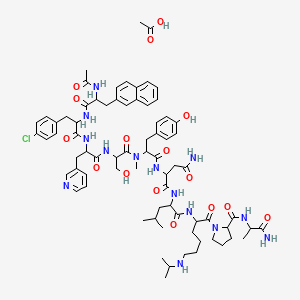
![(2E)-N-({4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B14806843.png)
![2-(4-chloro-2,3-dimethylphenoxy)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B14806850.png)
![2-Azabicyclo[2.2.1]heptane-1-carboxylic acid, (1S,4R)-](/img/structure/B14806852.png)
